molecular formula C9H11BrN2O2S B1530256 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide CAS No. 1182897-22-8

2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide

Cat. No.: B1530256
CAS No.: 1182897-22-8
M. Wt: 291.17 g/mol
InChI Key: FNTGBVKGCPQIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H11BrN2O2S. It is characterized by the presence of an amino group, a bromo group, a cyclopropyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide typically involves multiple steps, starting with the bromination of cyclopropylbenzene to introduce the bromo group. Subsequent steps may include nitration, reduction, and sulfonation to introduce the amino and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 2-Amino-5-bromobenzene-1-sulfonamide: Lacks the cyclopropyl group.

  • 2-Amino-N-cyclopropylbenzene-1-sulfonamide: Lacks the bromo group.

  • 5-Bromo-N-cyclopropylbenzene-1-sulfonamide: Lacks the amino group.

Properties

IUPAC Name

2-amino-5-bromo-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGBVKGCPQIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.